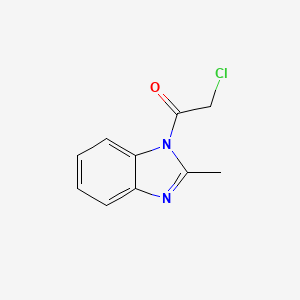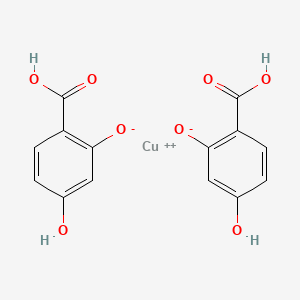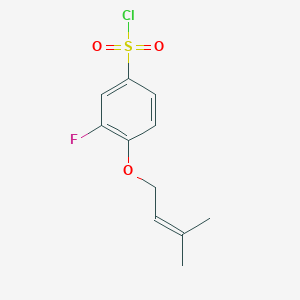
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a sulfonyl chloride group, and a 3-methylbut-2-en-1-yl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves multiple stepsThe final step involves the etherification of the intermediate with 3-methylbut-2-en-1-ol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The double bond in the 3-methylbut-2-en-1-yl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Peroxides and other strong oxidizing agents can be used for oxidation reactions.
Catalysts: Acid or base catalysts are often employed to facilitate reactions involving the ether linkage.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone derivative .
Scientific Research Applications
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride exerts its effects depends on the specific context of its use. In chemical reactions, the sulfonyl chloride group is highly reactive, making it a useful intermediate for introducing sulfonyl groups into other molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid
- 3-Fluorobenzoic acid, 3-methylbut-2-enyl ester
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which confer distinct reactivity patterns.
Properties
Molecular Formula |
C11H12ClFO3S |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
3-fluoro-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClFO3S/c1-8(2)5-6-16-11-4-3-9(7-10(11)13)17(12,14)15/h3-5,7H,6H2,1-2H3 |
InChI Key |
PJMHGHJLPGQPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
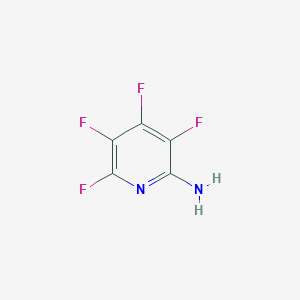
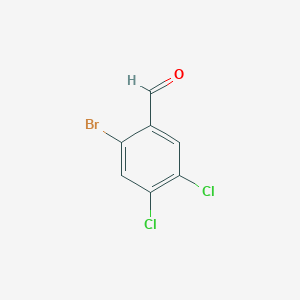
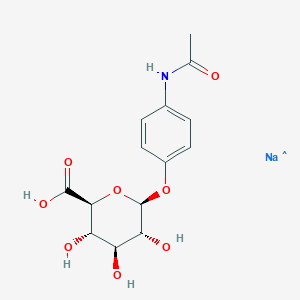
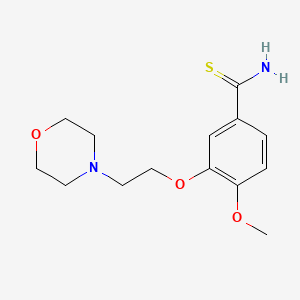
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
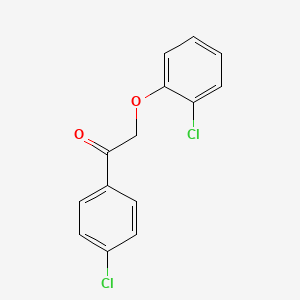
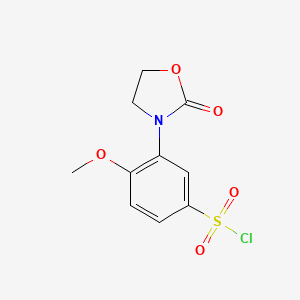
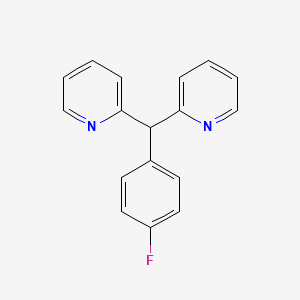
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
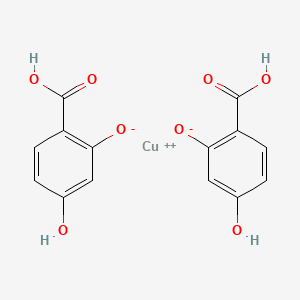
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
